2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound with a unique structure that includes a quinoline core, benzoyl groups, and acetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Benzoyl Groups: The benzoyl groups can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-ethylphenylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and acetamide groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and acetamide derivatives.
Scientific Research Applications
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Materials Science: The unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, providing a versatile building block for synthetic chemists.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethylbenzoyl)-3-methylpyridine
- 2-(4-Ethylbenzoyl)-6-methoxypyridine
Uniqueness
Compared to similar compounds, 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide stands out due to its combination of a quinoline core with benzoyl and acetamide functionalities. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O3/c1-4-20-7-11-22(12-8-20)28(33)25-17-31(26-15-6-19(3)16-24(26)29(25)34)18-27(32)30-23-13-9-21(5-2)10-14-23/h6-17H,4-5,18H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOLQHQXMSZIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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